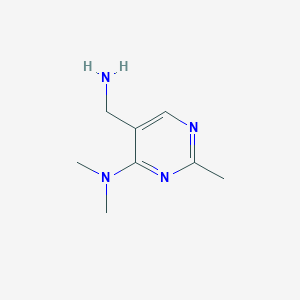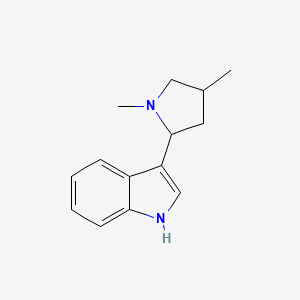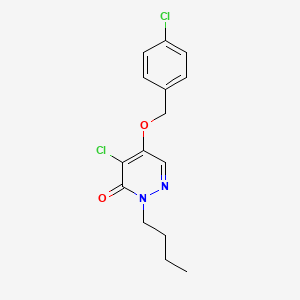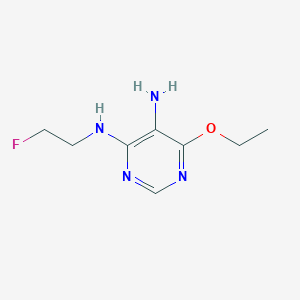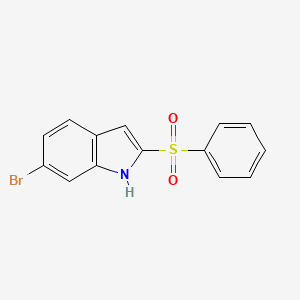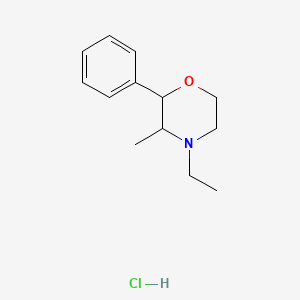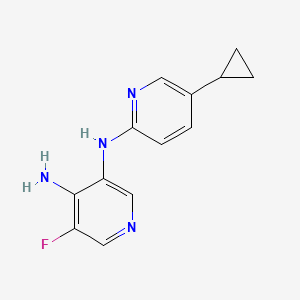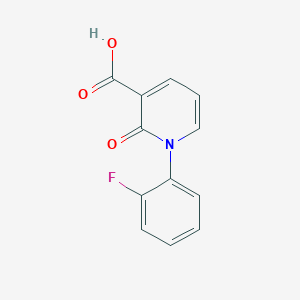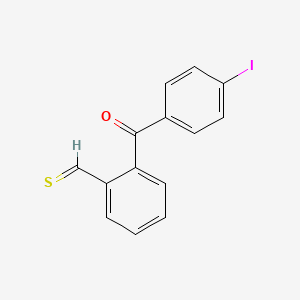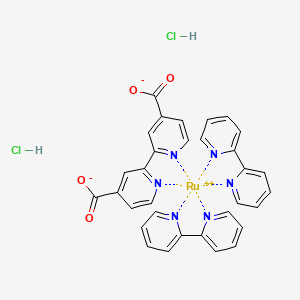
Bis(2,2'-bipyridyl)(4-carboxyl-2,2'-bipyridyl)ruthenium(II)dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride: is a coordination compound that features ruthenium as the central metal ion. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 4-carboxyl-2,2’-bipyridyl ligands. The reaction is carried out in an inert atmosphere to prevent oxidation of the ruthenium center. Common solvents used include ethanol or acetonitrile, and the reaction is often heated to facilitate ligand exchange .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions: Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and heating.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield a variety of ruthenium-ligand complexes .
科学研究应用
Chemistry: In chemistry, Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride is used as a photosensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and transfer electrons makes it an efficient component in solar energy conversion .
Biology and Medicine: The compound is also explored for its potential in biological imaging and as a therapeutic agent. Its luminescent properties allow for its use in tracking and imaging biological processes .
Industry: In the industrial sector, this ruthenium complex is used in catalysis, particularly in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable catalyst in various organic transformations .
作用机制
The mechanism by which Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride exerts its effects is primarily through its ability to participate in electron transfer reactions. The ruthenium center can undergo oxidation and reduction, facilitating various chemical transformations. The compound’s photophysical properties also play a role in its function as a photosensitizer, where it absorbs light and transfers the energy to other molecules, initiating chemical reactions .
相似化合物的比较
Tris(2,2’-bipyridyl)ruthenium(II) chloride: Another ruthenium complex with similar photophysical properties but different ligand coordination.
Bis(2,2’-bipyridyl)(4,4’-dicarboxyl-2,2’-bipyridyl)ruthenium(II) dichloride: Similar structure but with different functional groups on the bipyridyl ligands.
Uniqueness: Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This functional group also allows for better anchoring to surfaces, making it particularly useful in applications like DSSCs and catalysis .
属性
分子式 |
C32H24Cl2N6O4Ru |
|---|---|
分子量 |
728.5 g/mol |
IUPAC 名称 |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
SBFSVUWYOOVGDS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



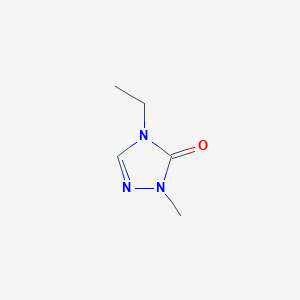
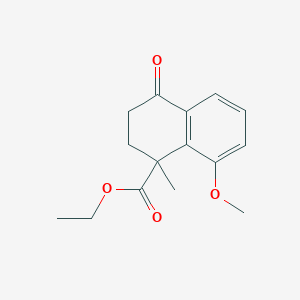
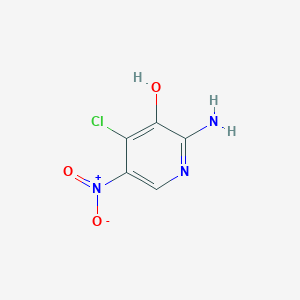
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
